1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
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Overview
Description
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C10H10Cl2O2. It is a clear, colorless oil that is primarily used in chemical research and industrial applications . The compound is characterized by the presence of two chlorine atoms and a dioxolane ring attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 1,3-dichlorobenzene with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.
Scientific Research Applications
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene can be compared with similar compounds such as:
1,3-Dichlorobenzene: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.
1,4-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene: Similar structure but with different positioning of the chlorine atoms, leading to different reactivity and applications.
2,4-Dichlorobenzyl alcohol: Contains a hydroxyl group instead of the dioxolane ring, offering different chemical properties and uses.
This compound stands out due to its unique combination of chlorine atoms and dioxolane ring, providing a distinct set of chemical properties and reactivity patterns that make it valuable in various fields of research and industry.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYHTKTVUAVEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645866 |
Source
|
Record name | 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-13-2 |
Source
|
Record name | 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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